

Stereochemistry of (S)-4-Benzyl-3-methylmorpholine

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Compound of Interest

Compound Name: (S)-4-Benzyl-3-methylmorpholine

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An In-depth Technical Guide on the Stereochemistry of **(S)-4-Benzyl-3-methylmorpholine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-3-methylmorpholine is a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its stereochemistry, including its synthesis, characterization, and potential biological significance. Due to the limited publicly available data specifically for the (S)-enantiomer, this guide synthesizes information from related compounds and general synthetic methodologies for chiral morpholines to provide a predictive framework for its properties and synthesis.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of chiral centers into the morpholine ring can significantly influence pharmacological activity, making the stereoselective synthesis and characterization of specific enantiomers a critical aspect of drug discovery. **(S)-4-Benzyl-3-methylmorpholine**, with its defined stereochemistry at the C3 position, represents a valuable building block for the synthesis of complex chiral molecules. This document outlines the key stereochemical aspects of this compound.

Physicochemical Properties

While specific experimental data for **(S)-4-Benzyl-3-methylmorpholine** is not readily available in the literature, its basic physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of **(S)-4-Benzyl-3-methylmorpholine**

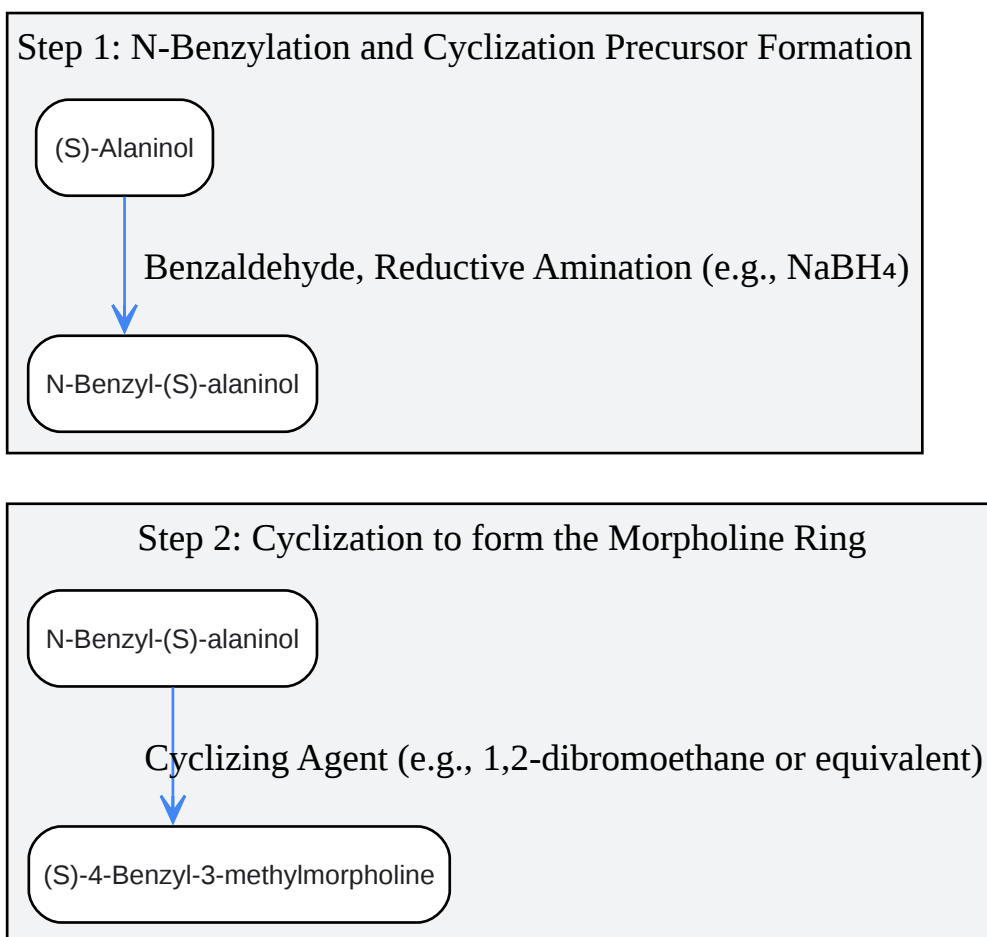
Property	Value	Source
CAS Number	120800-91-1	[1] [2]
Molecular Formula	C ₁₂ H ₁₇ NO	[1] [2]
Molecular Weight	191.27 g/mol	[1] [2]
Predicted LogP	1.9	ChemDraw
Predicted Boiling Point	275.4 °C	ChemDraw
Predicted pKa (most basic)	7.8	ChemDraw

Stereoselective Synthesis

A definitive, published experimental protocol for the synthesis of **(S)-4-Benzyl-3-methylmorpholine** is not currently available. However, a plausible and efficient synthetic route can be extrapolated from the known synthesis of its enantiomer, (R)-4-benzyl-3-methylmorpholine, and general methods for the synthesis of chiral morpholines. The most logical approach involves the use of a chiral starting material from the chiral pool, such as (S)-alaninol.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available and inexpensive (S)-alaninol.



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Figure 1: Proposed synthetic workflow for **(S)-4-Benzyl-3-methylmorpholine**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established chemical transformations and provide a likely route to the target compound.

Step 1: Synthesis of N-Benzyl-(S)-alaninol

- To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq).
- The mixture is stirred at room temperature for a period to allow for imine formation.

- The reaction is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH_4) (1.5-2.0 eq), is added portion-wise.
- The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic layer is dried over an anhydrous salt (e.g., MgSO_4), filtered, and concentrated under reduced pressure to yield crude N-benzyl-(S)-alaninol, which can be purified by column chromatography.

Step 2: Synthesis of **(S)-4-Benzyl-3-methylmorpholine**

- To a solution of N-benzyl-(S)-alaninol (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable cyclizing agent like 1,2-dibromoethane or a dielectrophile equivalent (1.0-1.2 eq).
- A non-nucleophilic base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (2.0-2.5 eq), is added to facilitate the intramolecular cyclization.
- The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **(S)-4-benzyl-3-methylmorpholine**.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted.

Table 2: Predicted Spectroscopic Data for **(S)-4-Benzyl-3-methylmorpholine**

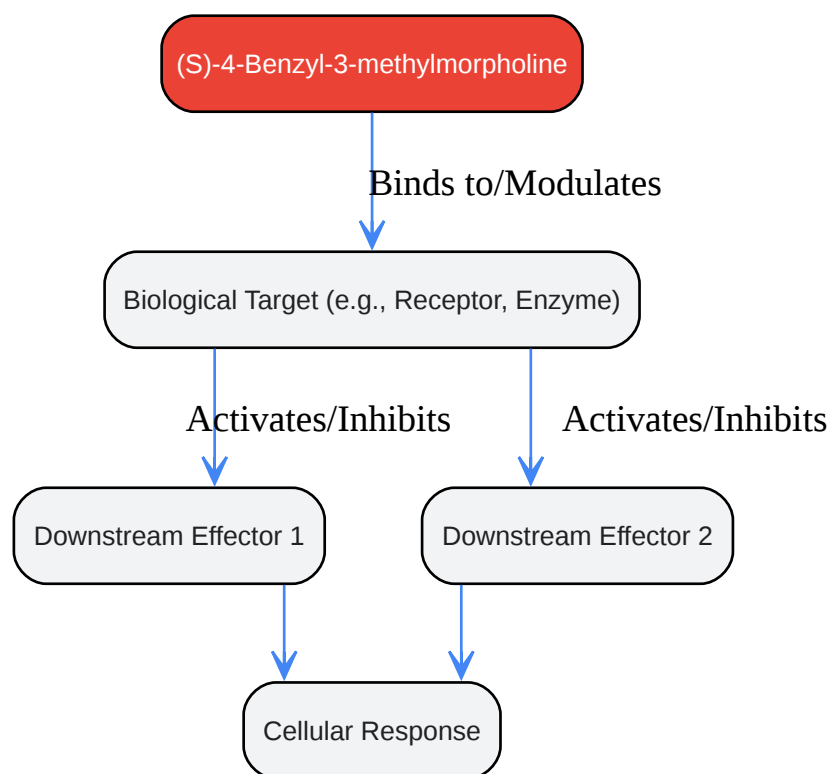
Technique	Predicted Data
^1H NMR	δ 7.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 5H, morpholine ring protons), 3.5 (s, 2H, -NCH ₂ -Ph), 2.5-2.8 (m, 1H, morpholine ring proton), 1.1 (d, 3H, -CH ₃)
^{13}C NMR	δ 127-130 (Ar-C), 70-75 (morpholine ring carbons), 60.5 (-NCH ₂ -Ph), 55-60 (morpholine ring carbons), 15.0 (-CH ₃)
Mass Spec (EI)	m/z (%): 191 (M ⁺), 100 (base peak, [C ₇ H ₈ N] ⁺), 91 ([C ₇ H ₇] ⁺)

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activity of **(S)-4-Benzyl-3-methylmorpholine**. However, the morpholine scaffold is a well-established pharmacophore. Derivatives of morpholine have shown a wide range of biological activities, including but not limited to, acting as inhibitors of enzymes such as kinases and having effects on the central nervous system.

Given its structural similarity to other biologically active morpholines, it is plausible that **(S)-4-Benzyl-3-methylmorpholine** could interact with various biological targets. Further research, including in vitro and in vivo screening, is necessary to elucidate its pharmacological profile.

Should this molecule be identified as a modulator of a specific signaling pathway, a diagrammatic representation would be constructed as follows:



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Figure 2: A generalized signaling pathway potentially involving **(S)-4-Benzyl-3-methylmorpholine**.

Conclusion

(S)-4-Benzyl-3-methylmorpholine is a chiral molecule of interest for which detailed experimental data remains scarce in the public domain. This guide has provided a comprehensive, albeit predictive, overview of its stereochemistry, a plausible synthetic route, and anticipated characterization data. The information presented herein serves as a foundational resource for researchers and scientists in the field of drug development, encouraging further investigation into the synthesis, characterization, and biological evaluation of this and related chiral morpholine derivatives. The development of a robust and stereoselective synthesis will be a critical first step in unlocking the potential of this compound.

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References

- 1. (S)-3-Methylmorpholine | 350595-57-2 | FM33887 | Biosynth [biosynth.com]
- 2. (S)-4-benzyl-3-methylmorpholine/CAS:120800-91-1-HXCHEM [hxchem.net]
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